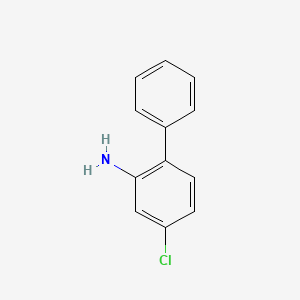

2-Amino-4-chlorobiphenyl

描述

Significance and Research Rationale of Halogenated Biphenyl (B1667301) Amines

Halogenated biphenyl amines, including 2-Amino-4-chlorobiphenyl, are a class of compounds that have garnered considerable attention in academic research. Their significance stems from several key areas:

Building Blocks in Organic Synthesis: These compounds serve as crucial intermediates in the synthesis of more complex molecules. The presence of both an amino group and a halogen atom on the biphenyl structure allows for a variety of chemical transformations, making them versatile starting materials for producing dyes, polymers, and pharmaceutical agents. ijsdr.org The biphenyl structure itself is a common motif in many biologically active compounds and advanced materials. uliege.be

Metabolism and Environmental Studies: Halogenated biphenyl amines are structurally related to polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. acs.org Research into the metabolism of compounds like this compound can provide valuable insights into the biological pathways that break down PCBs and other halogenated aromatic compounds. acs.orgnih.govresearchgate.netexlibrisgroup.com Understanding these metabolic processes is crucial for assessing the environmental fate and potential risks associated with these widespread contaminants. cdc.gov The study of these metabolites, which can sometimes be more reactive or toxic than the parent compounds, is an active area of research. acs.orgnih.gov

Ligand Development in Catalysis: The biphenylamine framework is a key component in the design of ligands for transition metal catalysts. These catalysts are used in a wide array of chemical reactions, and the electronic and steric properties of the biphenylamine ligand can be fine-tuned by altering the substituents on the aromatic rings to optimize catalyst performance. uliege.be

Historical Context of Academic Research on Biphenyl Derivatives

The study of biphenyl derivatives has a rich history dating back over a century. nih.gov Initially, research focused on the fundamental synthesis and reactions of these compounds. researchgate.net One of the earliest methods for creating a biphenyl linkage was the Ullmann reaction, discovered in the early 1900s, which involves the copper-promoted coupling of aryl halides. researchgate.netwikipedia.orgwikipedia.org

Over the decades, the focus of biphenyl research has expanded significantly. The discovery of the widespread environmental contamination by PCBs in the mid-20th century spurred intense investigation into the environmental and biological effects of halogenated biphenyls. acs.orgcdc.gov This led to extensive studies on their metabolism, persistence, and bioaccumulation. nih.govcdc.gov

In the realm of synthetic organic chemistry, the late 20th and early 21st centuries saw the development of powerful new methods for constructing biphenyl systems, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, reported in 1979, has become one of the most important and versatile methods for forming carbon-carbon bonds, including those in biphenyls. uliege.benih.govgre.ac.ukchemrxiv.orgscielo.br Similarly, the Buchwald-Hartwig amination, developed in the 1990s, provided a highly efficient way to form carbon-nitrogen bonds, further expanding the synthetic utility of biphenyl derivatives. orgsyn.orgrsc.orgresearchgate.netwikipedia.org These modern catalytic methods offer milder reaction conditions and greater functional group tolerance compared to older techniques. wikipedia.orgwikipedia.org

Today, research on biphenyl derivatives continues to be a vibrant field, with applications ranging from materials science and the development of liquid crystals and organic light-emitting diodes (OLEDs) to medicinal chemistry and the design of new therapeutic agents. ijsdr.orgnih.govplos.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClN | |

| Molecular Weight | 203.67 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and dichloromethane | |

| CAS Number | 90-48-2 |

Table 2: Synthetic Methods for Biphenyl Amines

| Reaction Name | Description | Key Features |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. nih.govchemrxiv.org | Highly versatile for forming C-C bonds, including the biphenyl linkage. uliege.begre.ac.ukscielo.br |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org | Allows for the direct introduction of an amino group onto a biphenyl scaffold under relatively mild conditions. orgsyn.orgrsc.orgresearchgate.net |

| Ullmann Condensation | A copper-promoted reaction for forming aryl amines, ethers, and thioethers from aryl halides. wikipedia.org | A classical method that often requires high temperatures. wikipedia.orgwikipedia.org |

| Gomberg-Bachmann Reaction | A diazotization reaction followed by an aryl-aryl coupling. google.com | Can be used to synthesize asymmetrical biphenyls. |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGNKLJXZBMJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330574 | |

| Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-48-2 | |

| Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 2 Amino 4 Chlorobiphenyl

Established Synthetic Routes

Cross-Coupling Reaction Approaches

Cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, and the preparation of 2-Amino-4-chlorobiphenyl is no exception. These methods involve the palladium-catalyzed reaction between two different coupling partners to form a new carbon-carbon bond.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biphenyls. researchgate.net In a typical synthesis of a precursor to this compound, 1-chloro-2-nitrobenzene (B146284) is coupled with 4-chlorophenylboronic acid. researchgate.net This reaction is catalyzed by a palladium(0) species, such as tetrakis(triphenylphosphine)palladium(0). researchgate.net

Table 1: Suzuki-Miyaura Cross-Coupling for 4'-chloro-2-nitrobiphenyl (B3055000) Synthesis

| Reactants | Catalyst | Solvent/Base | Temperature | Yield |

|---|

This table summarizes a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of the 4'-chloro-2-nitrobiphenyl intermediate.

The Ullmann reaction, particularly in its modified forms, presents another viable route for the synthesis of biphenyl (B1667301) compounds. organic-chemistry.orgresearchgate.net The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made this reaction more practical. For instance, a modified Ullmann coupling using copper-bronze and CuCl in N-methylpyrrolidinone at a milder temperature of 110°C has been reported for the synthesis of polychlorinated biphenyls (PCBs). researchgate.net

While direct Ullmann coupling to form this compound is less commonly detailed, the principles of Ullmann-type reactions are relevant in the broader context of biphenyl synthesis and can be adapted for this target molecule. The reaction generally involves the coupling of an aryl halide with another aromatic compound in the presence of a copper catalyst. organic-chemistry.org

Grignard Reactions and Ammoniation Pathways

The formation of this compound can also be approached through the use of Grignard reagents. Grignard reagents, organomagnesium halides, are potent nucleophiles capable of forming carbon-carbon bonds. libretexts.org A plausible synthetic route would involve the reaction of a Grignard reagent derived from a chlorobenzene (B131634) species with a suitable aminophenyl derivative, or vice versa. However, detailed procedures specifically for this compound via this method are not extensively documented in readily available literature.

Ammoniation of 4-chlorobiphenyl (B17849) derivatives is another potential pathway. This would likely involve the introduction of an amino group onto a pre-formed 4-chlorobiphenyl scaffold, possibly through nucleophilic aromatic substitution or other functional group transformations.

Diazotization and Gomberg-Bachmann Reactions

This table outlines the key aspects of the Gomberg-Bachmann reaction for the synthesis of 4'-chloro-2-aminobiphenyl.

Advanced Synthetic Strategies and Optimization in Academic Research

Academic research has focused on optimizing the established synthetic routes and developing novel strategies to improve efficiency, selectivity, and environmental friendliness. A significant area of advancement is the development of continuous-flow processes. researchgate.netepa.gov As mentioned earlier, a two-step continuous-flow protocol combining a Suzuki-Miyaura cross-coupling and a subsequent catalytic hydrogenation has been successfully developed for the synthesis of 2-amino-4'-chlorobiphenyl. researchgate.netepa.gov This approach offers advantages such as precise control over reaction parameters, enhanced safety for hazardous reactions, and the potential for easier scale-up. researchgate.net

Optimization efforts in cross-coupling reactions often involve screening different palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), ligands, bases, and solvents to maximize yield and minimize side products. For instance, the use of highly reactive catalyst systems like Pd(dba)₂/2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) has been shown to be effective for the synthesis of sterically hindered PCBs. researchgate.net

Furthermore, research into phase-transfer-catalyzed Gomberg-Bachmann reactions aims to improve the generally low yields of the original procedure by employing diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst. wikipedia.orgacs.org These advanced strategies highlight the ongoing efforts to refine the synthesis of this compound, driven by its importance as a chemical intermediate.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved process control, which often leads to higher yields and purity. researchgate.netmdpi.com For the synthesis of this compound, a notable two-step continuous-flow protocol has been developed. epa.govresearchgate.net This process is a prime example of integrating multiple reaction steps into a single, streamlined operation. thieme-connect.de

The first step involves a high-temperature Suzuki-Miyaura cross-coupling reaction. researchgate.net In this stage, 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid to form the intermediate, 4'-chloro-2-nitrobiphenyl. This reaction is typically performed in a microtubular flow reactor at elevated temperatures, around 160°C. researchgate.net The use of a flow reactor allows for safe operation at temperatures exceeding the solvent's boiling point due to the application of back pressure. researchgate.net

The second step is the heterogeneous catalytic hydrogenation of the nitro group in 4'-chloro-2-nitrobiphenyl to the desired amine. researchgate.net This reduction is carried out in a dedicated continuous-flow hydrogenation device using a packed-bed reactor containing a solid-supported catalyst. researchgate.net The integration of these two steps, often with an in-line purification or scavenging unit in between, allows for the direct conversion of the starting materials to the final this compound product in a continuous manner. epa.govresearchgate.net This integrated approach represents a significant advancement in the efficient synthesis of this important biphenyl intermediate. thieme-connect.de

Table 1: Parameters for Continuous-Flow Synthesis of this compound

| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Hydrogenation |

| Reactants | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid | 4'-chloro-2-nitrobiphenyl, Hydrogen (H₂) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Platinum on charcoal (Pt/C) |

| Solvent/Base | tert-Butanol/water with potassium tert-butoxide | Not specified in detail, solvent from first step |

| Reactor Type | Microtubular flow reactor | Packed-bed continuous-flow hydrogenation device |

| Temperature | ~160 °C | Controlled temperature |

| Key Outcome | High-yield formation of 4'-chloro-2-nitrobiphenyl | Selective reduction of the nitro group |

| Overall Yield | ~77% for the two-step process |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. organic-chemistry.orgnih.gov This is attributed to the efficient and rapid heating of the reaction mixture by microwave irradiation. organic-chemistry.org

In the context of this compound synthesis, microwave technology has been effectively applied to the reduction of the intermediate, 4'-chloro-2-nitrobiphenyl. This alternative to the hydrogenation step in the flow synthesis provides a rapid method suitable for laboratory-scale production and quick screening of reaction conditions. The process involves heating the nitro-intermediate with a hydrogen donor, such as cyclohexene (B86901), in the presence of a platinum-on-charcoal (Pt/C) catalyst under microwave irradiation. This method has been shown to produce this compound in good yield in a significantly shorter time frame than traditional batch reductions. While Suzuki-Miyaura reactions can also be accelerated by microwave irradiation, the specific application to the first step of the this compound synthesis is less detailed in available research. brazilianjournals.com.brscribd.com

Table 2: Microwave-Assisted Reduction of 4'-chloro-2-nitrobiphenyl

| Parameter | Details |

| Substrate | 4'-chloro-2-nitrobiphenyl |

| Catalyst | Platinum on charcoal (Pt/C) |

| Hydrogen Donor | Cyclohexene |

| Heating Method | Microwave Irradiation |

| Temperature | 150 °C |

| Reaction Time | 30 minutes |

| Yield | ~81% |

| Scale | Laboratory / Rapid Screening |

Catalytic System Development and Selectivity in Synthesis

The construction of the biphenyl backbone is achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rrjournals.com This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. rrjournals.com In the synthesis of this compound's precursor, o-chloronitrobenzene is coupled with p-chlorophenylboronic acid. google.com

The catalyst is typically a Palladium(0) species. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is effective, particularly in flow chemistry setups, other systems like palladium on charcoal (Pd/C) have been developed for batch processes, offering the advantage of being cheaper, recoverable, and more suitable for industrial-scale production. epa.govgoogle.com The reaction is carried out in the presence of a base, such as potassium carbonate or potassium tert-butoxide, and often in a solvent mixture like dimethylacetamide (DMAC)/water or tert-butanol/water to facilitate the dissolution of both organic and inorganic reagents. researchgate.netgoogle.com High temperatures, often between 130-160°C, are typically required to drive the reaction to completion. researchgate.netgoogle.com

A critical step in the synthesis is the selective reduction of the nitro group in 4'-chloro-2-nitrobiphenyl to an amino group without affecting the chlorine substituent or the biphenyl core. Platinum on charcoal (Pt/C) is the catalyst of choice for this transformation. researchgate.net This heterogeneous catalyst is highly effective for the hydrogenation of nitroarenes. rsc.org

The selectivity of the hydrogenation is a key challenge. The reaction must be controlled to prevent undesirable side reactions such as dechlorination (hydrogenolysis of the C-Cl bond) or over-reduction of the aromatic rings. This is achieved by carefully controlling reaction conditions like hydrogen pressure and temperature, and by ensuring the purity of the substrate entering the hydrogenation step. The use of Pt/C allows for the efficient reduction of the nitro group while preserving the essential chloro-substituent, which is vital for subsequent chemical transformations, such as in the synthesis of the fungicide Boscalid. rrjournals.com

A significant challenge in the telescoped continuous-flow synthesis of this compound is catalyst compatibility. Residual palladium from the initial Suzuki-Miyaura coupling step can poison the platinum hydrogenation catalyst in the subsequent step. Leached palladium species can interfere with the Pt/C catalyst, potentially leading to a loss of activity and, more importantly, a decrease in selectivity, causing unwanted dechlorination byproducts.

To overcome this, an in-line palladium scavenging strategy is employed between the two reaction steps. researchgate.net After the Suzuki-Miyaura reaction, the flow stream is passed through a cartridge containing a scavenger resin. Thiourea-based resins have proven to be highly effective for this purpose. researchgate.net These scavengers selectively bind and remove the dissolved palladium species from the reaction mixture before it enters the hydrogenation reactor. This ensures the longevity and high selectivity of the platinum catalyst, making the integrated two-step flow process viable and efficient. researchgate.net

Process Optimization and Scalability Studies for Industrial Relevance

The synthesis of this compound is of significant industrial relevance, most notably as a key intermediate for the fungicide Boscalid, which has an annual production volume exceeding 1000 tons. rrjournals.com This large-scale demand necessitates highly optimized, robust, and scalable synthetic processes.

Process optimization for the continuous-flow method focuses on several key parameters. The flow rate and back pressure must be finely tuned to maximize residence time for complete conversion while maintaining a high throughput. The reaction medium, typically a mixture like tert-butanol/water, is chosen to balance the solubility of reactants and facilitate high reaction rates.

The scalability of the continuous-flow process is one of its most significant advantages. The methodology, proven at the lab scale, is inherently more scalable than traditional batch processes. rsc.org Scaling up a flow process often involves operating the system for longer durations or using parallel reactor lines, rather than moving to larger, potentially more hazardous, reaction vessels. mdpi.com The described flow synthesis, which integrates a homogeneous Suzuki coupling with a heterogeneous hydrogenation, showcases a sophisticated and industrially viable approach. researchgate.net Ongoing research in this area focuses on enhancing catalyst recovery and further engineering of continuous-flow reactors to improve efficiency and cost-effectiveness for even larger-scale manufacturing.

Table 3: Summary of Synthetic Methodologies

| Method | Key Features | Catalyst(s) | Typical Yield | Scale | Notes |

| Continuous-Flow Synthesis | Two-step integrated process; enhanced safety and control | Pd(PPh₃)₄ and Pt/C | ~77% (overall) | Industrial | Requires in-line Pd scavenging to prevent catalyst poisoning and maintain selectivity. |

| Microwave-Assisted Reduction | Rapid nitro group reduction | Pt/C with cyclohexene | ~81% | Laboratory | Suitable for rapid synthesis and optimization studies. |

| Traditional Batch Synthesis | Suzuki coupling followed by reduction in separate operations | Pd/C and Fe or Zn powder google.com | Variable | Small to Medium | Can be less efficient with more side products and waste generation. google.com |

Chemical Reactivity and Derivatization Research of 2 Amino 4 Chlorobiphenyl

Fundamental Reaction Pathways

The chemical behavior of 2-Amino-4-chlorobiphenyl is primarily dictated by the interplay of its three key structural features: the amino group, the chlorine substituent, and the biphenyl (B1667301) backbone. These features allow for a range of chemical transformations.

Oxidation Reactions of the Amino Moiety

The amino group (-NH₂) of this compound can be oxidized to form nitro derivatives. This transformation typically involves the use of common oxidizing agents. For instance, prostaglandin (B15479496) H synthase (PGHS), an enzyme found in various tissues, has been shown to catalyze the oxidation of dihydroxy metabolites of 4-chlorobiphenyl (B17849) to their corresponding quinones. acs.org While this specific study focused on metabolites, it highlights the potential for oxidative transformations of the aromatic system in related compounds.

Reduction Reactions of Nitro Precursors

The synthesis of this compound often begins with its nitro precursor, 4'-chloro-2-nitrobiphenyl (B3055000). The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a critical step. This can be achieved through various methods, including catalytic hydrogenation. A common approach involves using hydrogen gas in the presence of a palladium or platinum catalyst.

Continuous-flow hydrogenation has emerged as an efficient method for this transformation. For example, a two-step continuous-flow process for synthesizing this compound has been developed. This process starts with the Suzuki-Miyaura cross-coupling of 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid to produce 4'-chloro-2-nitrobiphenyl, followed by heterogeneous catalytic hydrogenation over platinum-on-charcoal. researchgate.net This method offers high selectivity, preserving the chlorine substituent. Another laboratory-scale method utilizes microwave-assisted reduction of 4'-chloro-2-nitrobiphenyl with cyclohexene (B86901) as a hydrogen donor and a Pt/C catalyst, yielding approximately 81% of the desired product. The reduction of the aryl nitro group can also be mediated by zinc nanoparticles. nih.gov

A different approach to synthesizing aminobiphenyls involves the Gomberg-Bachmann reaction. A patented method describes the diazotization of p-chloroaniline, followed by a Gomberg-Bachmann reaction with aniline (B41778) under alkaline conditions to produce 4'-chloro-2-aminobiphenyl. google.com

Nucleophilic Aromatic Substitution at Chlorine Position

The chlorine atom on the biphenyl ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAAr). This type of reaction is generally facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). lumenlearning.comchadsprep.com In the case of this compound, the amino group is electron-donating, which does not activate the ring towards traditional SNAAr with common nucleophiles under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible. The substitution of the chlorine atom can lead to a variety of substituted biphenyl derivatives depending on the nucleophile used.

Synthesis and Characterization of Novel this compound Derivatives

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of novel and structurally diverse derivatives.

Exploration of Functional Group Transformations

The amino group of this compound is a key site for functional group transformations. solubilityofthings.com It can undergo reactions such as acylation to form amides. For example, the reaction of 2-amino-4'-chlorobiphenyl with benzoyl chloride would yield 2-benzamido-4'-chlorobiphenyl. lookchem.com

Furthermore, the amino group can be utilized in the construction of more complex heterocyclic systems. The synthesis of aminomethylated 3-chlorobiphenyl-ols has been achieved through the Mannich reaction of 2-chloro-4-phenylphenol (B167023) with formaldehyde (B43269) and various secondary amines. researchgate.net Although this study starts from a phenol (B47542) derivative, it demonstrates the potential for incorporating the biphenyl scaffold into more complex structures through reactions involving amino functionalities.

Design and Synthesis of Structurally Modified Analogs

The core structure of this compound can be modified to create analogs with potentially altered properties. Research has been conducted on the synthesis of vancomycin (B549263) analogues that incorporate a (4-chlorobiphenyl)methyl group. nih.govacs.orgnih.gov In these complex syntheses, the chlorobiphenyl moiety is introduced through reductive amination, where an aldehyde (4-(4-chlorophenyl)benzaldehyde) reacts with an amino group on the vancomycin scaffold. nih.gov This highlights a synthetic strategy where the biphenyl unit is appended to a larger molecule.

Another area of research involves the synthesis of acetonitrile (B52724) derivatives of chlorobiphenyls. For instance, (4'-Chlorobiphenyl-2-yl)-acetonitrile can be synthesized, and its nitrile group can be further transformed through oxidation to carboxylic acids or amides, or reduction to primary amines. These transformations provide pathways to a variety of functionalized biphenyl compounds.

Interactive Data Table: Reactions and Derivatives of this compound

| Reaction Type | Reactant(s) | Reagent(s)/Conditions | Product(s) | Reference(s) |

| Reduction of Nitro Precursor | 4'-Chloro-2-nitrobiphenyl | H₂, Pd/C or Pt/C catalyst | This compound | |

| Reduction of Nitro Precursor | 4'-Chloro-2-nitrobiphenyl | Cyclohexene, Pt/C, Microwave (150°C) | This compound | |

| Reduction of Nitro Precursor | Aryl nitro compound | Zinc nanoparticles, aq. NH₄Cl-acetone | Aryl amine | nih.gov |

| Diazotization/Gomberg-Bachmann | p-Chloroaniline, Aniline | 1. NaNO₂, HCl; 2. NaOH | 4'-Chloro-2-aminobiphenyl | google.com |

| Acylation | 2-Amino-4'-chlorobiphenyl | Benzoyl chloride | 2-Benzamido-4'-chlorobiphenyl | lookchem.com |

| Reductive Amination | Amine, 4-(4-Chlorophenyl)benzaldehyde | NaBH(OAc)₃ | (4-Chlorobiphenyl)methyl derivative | nih.gov |

Academic Applications and Advanced Materials Precursors Research

Role as a Key Organic Synthesis Intermediate

The reactivity of 4'-Chloro-[1,1'-biphenyl]-2-amine, conferred by its amino and chloro functional groups, establishes it as a valuable intermediate in the synthesis of more complex organic molecules. cymitquimica.com Its biphenyl (B1667301) structure allows it to participate in various reactions, making it a foundational building block in several areas of chemical manufacturing.

4'-Chloro-[1,1'-biphenyl]-2-amine serves as a crucial intermediate in the synthesis of a variety of fine chemicals. It is particularly noted for its use in the production of dyes and pigments. The compound's structure can be modified through reactions like diazotization, which allows for the creation of azo dyes and other complex aromatic structures. acs.org

The synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine itself has been a subject of process research to improve efficiency and yield, reflecting its industrial importance. Advanced methods, such as continuous-flow processes, have been developed for its large-scale production. researchgate.netresearchgate.net One notable method involves a two-step sequence beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid, followed by a catalytic hydrogenation to yield the final amine product. researchgate.netresearchgate.net Another approach utilizes the Gomberg-Bachmann reaction, starting from p-chloroaniline and aniline (B41778). google.compatsnap.com

| Method | Key Reactions | Catalyst(s) | Reported Yield | Scale |

|---|---|---|---|---|

| Continuous-Flow Synthesis | Suzuki-Miyaura cross-coupling & Catalytic Hydrogenation | Pd(PPh3)4, Pt/C | Good overall yield | Industrial |

| Gomberg-Bachmann Reaction | Diazotization & Radical Arylation | - | >80% (total) | Lab/Industrial |

A primary and well-documented application of 4'-Chloro-[1,1'-biphenyl]-2-amine is its role as a key intermediate in the agricultural sector for the manufacture of fungicides. google.comyufluoro.com Specifically, it is a direct precursor to Boscalid, a systemic nicotinamide (B372718) fungicide developed to protect a wide range of crops from numerous fungal pathogens. patsnap.comnih.gov

The synthesis of Boscalid involves the formal condensation of the carboxy group of 2-chloronicotinic acid with the amino group of 4'-chlorobiphenyl-2-amine. nih.gov The resulting anilide fungicide functions as a succinate (B1194679) dehydrogenase (SDHI) inhibitor, which disrupts the energy production process in fungi, leading to their death. nih.gov The industrial production of this intermediate exceeds 1,000 tons annually, underscoring its significance in modern agriculture.

| Application Area | Product Example | Role of Intermediate |

|---|---|---|

| Agrochemicals | Boscalid (Fungicide) | Key building block that forms the biphenyl portion of the final active ingredient. nih.gov |

| Fine Chemicals | Dyes and Pigments | Serves as a precursor for creating complex aromatic molecules used in coloration. |

| Pharmaceuticals | Investigational Drug Candidates | Acts as a starting material for derivatives with potential therapeutic properties. |

The compound has applications in the field of photoresist materials, which are essential for patterning in the microelectronics industry. Photoresists are light-sensitive materials used in photolithography to create the intricate patterns on silicon wafers. Organic photoresists often consist of long-chain synthetic polymers that frequently contain aromatic rings. usn.no

The biphenyl structure of 4'-Chloro-[1,1'-biphenyl]-2-amine makes it a candidate for incorporation into such polymers. The amino group provides a reactive site for polymerization or for attaching other functional groups, potentially creating polymers with tailored photosensitivity and etching resistance. While detailed studies on specific photoresists derived from this compound are not widely published, its structural characteristics align with the requirements for monomers used in developing advanced photoresist formulations. usn.no

Exploration in Medicinal Chemistry and Pharmaceutical Intermediates

In medicinal chemistry, 4'-Chloro-[1,1'-biphenyl]-2-amine is recognized as a useful pharmaceutical intermediate. yufluoro.comchinachemnet.compharmacompass.com The biphenyl core is considered a "privileged" structure, meaning it is a molecular framework that is frequently found in biologically active compounds and can bind to multiple biological targets. researchgate.net

Research has shown that derivatives of 4'-Chloro-[1,1'-biphenyl]-2-amine have been explored for potential therapeutic effects, including anti-cancer properties. The ability to functionalize the amino group and the aromatic rings allows for the synthesis of a library of related compounds for screening against various diseases. The compound acts as a precursor, providing the essential biphenyl scaffold upon which more complex and targeted pharmaceutical agents can be built.

Potential in Advanced Material Development (e.g., Polymeric Systems)

The structural features of 4'-Chloro-[1,1'-biphenyl]-2-amine make it a promising candidate for the development of advanced materials, particularly high-performance polymeric systems. The rigid biphenyl backbone is known to impart thermal stability and mechanical strength to polymers. The presence of the reactive amino group allows it to serve as a monomer in step-growth polymerizations.

It can be envisioned as a building block for synthesizing specialized polymers such as:

Polyamides: By reacting with dicarboxylic acids.

Polyimides: Through reaction with dianhydrides.

These classes of polymers are known for their excellent thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in the aerospace and electronics industries. The synthesis of the intermediate itself has been highlighted as an example of using advanced manufacturing techniques like continuous-flow reactors, which are increasingly employed for producing materials with precise specifications. researchgate.net

Biological Interactions and Mechanistic Toxicology Research of 2 Amino 4 Chlorobiphenyl

Biochemical Pathway Modulation and Enzyme Interactions

Research into 2-Amino-4-chlorobiphenyl has revealed its capacity to interact with and modulate key biochemical pathways and enzymes.

Probe for Enzyme Interaction and Mechanism Studies

Due to its specific chemical structure, this compound is utilized in biochemical research as a probe to investigate enzyme interactions and mechanisms. Its ability to interact with biological targets allows researchers to explore metabolic pathways and the kinetics of enzymatic reactions. By studying how this molecule binds to and influences enzymes, scientists can gain a deeper understanding of enzyme structure and function.

Modulation of Enzyme Activity and Metabolic Pathways (e.g., Succinate (B1194679) Dehydrogenase Inhibition)

A primary mechanism of action for this compound and its derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH). SDH is a critical enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. revistacultivar.com

Derivatives of this compound, such as the fungicide Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide), are known succinate dehydrogenase inhibitors (SDHIs). revistacultivar.comgoogle.com The mechanism involves the compound binding to the ubiquinone-binding site (Qp site) of the SDH enzyme. revistacultivar.comnih.gov This binding action blocks the transfer of electrons from succinate to ubiquinone, which disrupts cellular respiration and halts ATP production, ultimately leading to cellular energy collapse and death in target organisms like fungi. revistacultivar.com The inhibition of this crucial metabolic step highlights the compound's potent ability to modulate fundamental cellular energy pathways.

Cellular and Molecular Toxicological Mechanisms

The toxicological effects of this compound are understood through its impact on cellular and molecular processes, including the induction of stress responses and damage to genetic material.

Induction of Oxidative Stress

Mechanistic studies suggest that the biological activity of this compound may be linked to its ability to induce oxidative stress. The inhibition of succinate dehydrogenase can lead to an increase in the production of reactive oxygen species (ROS). Research on related chlorinated biphenyls supports this mechanism. For instance, exposure of the bacterium Burkholderia xenovorans to 4-chlorobiphenyl (B17849) resulted in the induction of alkyl hydroperoxide reductase (AhpC), a key enzyme in the oxidative stress response. oup.comresearchgate.net Furthermore, metabolites of 4-monochlorobiphenyl (PCB3), such as quinones, are known to generate ROS, which can lead to oxidative damage to cellular components. nih.gov This increase in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

DNA Damage and Genotoxicity Studies

This compound is implicated in causing DNA damage, a key factor in its toxicological profile. The metabolic activation of chlorinated biphenyls is a critical step in their genotoxicity. nih.gov For example, 4-chlorobiphenyl (PCB3) can be metabolized by enzymes into dihydroxy- and quinone-metabolites. nih.govnih.gov These metabolites, particularly the quinone forms, are highly reactive and can directly interact with DNA, leading to damage. nih.gov

Studies using the Comet assay, which measures DNA strand breaks, have shown that metabolites of PCB3 are potent inducers of DNA damage. nih.gov Research on the closely related isomer, 4-Amino-4'-chlorobiphenyl, further demonstrates the genotoxic potential of this class of compounds, showing positive results in in vitro mutagenicity assays and evidence of causing chromosomal aberrations in the bone-marrow cells of mice in vivo. umich.eduumich.edu

Genotoxicity Data for 4-Amino-4'-chlorobiphenyl

This interactive table summarizes genotoxicity findings for the related compound 4-Amino-4'-chlorobiphenyl. Note: Data is for the isomer, not this compound.

| Test System | Endpoint | Result | Citation |

|---|---|---|---|

| Salmonella typhimurium TA98 (+S9 activation) | Gene Mutation | Positive | umich.edu |

| Salmonella typhimurium TA100 (+S9 activation) | Gene Mutation | Positive | umich.edu |

Chromosomal Aberrations and Mutagenicity Assessments

The genotoxicity of this compound can manifest as larger-scale damage to chromosomes and mutagenic outcomes. In vitro studies have demonstrated that the compound can cause chromosomal aberrations in non-human mammalian cells. A chromosomal aberration is a change in the normal structure or number of chromosomes, which can be detected by analyzing cells in metaphase. eurofins.de Such structural changes, known as clastogenicity, can include breaks, deletions, and exchanges. eurofins.deimrpress.com

Mutagenicity assessments, such as the Ames test using Salmonella typhimurium, have been conducted on the related isomer, 4-Amino-4'-chlorobiphenyl. umich.edueuropa.eu These tests have shown a positive mutagenic response, indicating that the compound can induce gene mutations. umich.edueuropa.eu The ability of these aromatic amines to cause both chromosomal damage and gene mutations underscores their potential as mutagens.

Mutagenicity Data for 4-Amino-4'-chlorobiphenyl in Salmonella typhimurium

This interactive table presents mutagenicity data for the related isomer, 4-Amino-4'-chlorobiphenyl, from the Ames test.

| Strain | S9 Activation | Result | Citation |

|---|---|---|---|

| TA98 | + | Positive | umich.edu |

| TA100 | + | Positive | umich.edu |

Aryl Hydrocarbon (Ah) Receptor Binding and Related Mechanisms in Chlorinated Biphenyls

The biological activity of chlorinated biphenyls is often initiated by their interaction with the aryl hydrocarbon receptor (AhR), a cytosolic transcription factor. kg.ac.rs Upon binding by a ligand, such as a polychlorinated biphenyl (B1667301) (PCB), the AhR translocates to the nucleus, where it forms a complex with other proteins. oup.com This complex then binds to specific DNA sequences known as dioxin responsive elements (DREs), which leads to the transcription of a battery of genes. oup.com The AhR signaling pathway influences cellular processes and the metabolism of both endogenous and foreign compounds. oup.com

The binding affinity of PCBs to the AhR is a critical determinant of their potential toxicity. nih.govresearchgate.net Thermodynamic models have been developed to calculate the dissociation constants of AhR-PCB complexes, revealing that the free energies of binding are governed by factors such as lipophilicity, electron affinities, and entropy. nih.govresearchgate.netnih.gov Evidence suggests that the majority of PCBs likely interact with the AhR in nonplanar conformations. researchgate.netnih.gov The affinity of PCBs for the AhR, relative to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), has been shown to correlate with their toxic equivalency factors in animals. nih.govresearchgate.net This relationship allows for the use of in vitro binding data to help identify potentially hazardous aromatic xenobiotics. nih.govresearchgate.net

In Vitro and In Vivo Model System Investigations

The human hepatoma cell line, HepG2, is a widely used in vitro model for studying the metabolism of xenobiotics, including chlorinated biphenyls. nih.govnih.gov These cells possess both Phase I and Phase II metabolic enzymes, although the specific activities can vary depending on the cell source and culture conditions. nih.gov For instance, some HepG2 cell lines have demonstrated CYP1A2, CYP2C9, CYP2D6, and CYP2E1 activities at levels comparable to human hepatocytes. nih.gov

Studies on 4-chlorobiphenyl (PCB3), a related compound, in HepG2 cells have shown that it is metabolized into various hydroxylated derivatives. nih.govnih.gov Six classes of metabolites were identified, including monosubstituted and disubstituted products. nih.govnih.gov A key metabolite, 3′,4′-Di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl), can be oxidized to a reactive quinone. nih.govnih.gov This metabolite is also subject to rapid methylation, with the resulting hydroxylated-methoxylated metabolites undergoing further sulfation and glucuronidation. nih.govnih.gov

Research has also investigated the effects of aminobiphenyls on HepG2 cells. Studies with 4-aminobiphenyl (B23562) (4-ABP) have shown it can cause DNA damage. nih.govresearchgate.net The metabolic activation of 4-ABP, for example by CYP2E1, can lead to the formation of N-hydroxy-ABP (HOABP), a more genotoxic metabolite that induces oxidative stress. nih.govscholaris.ca Transcriptome and proteome analyses of HepG2 cells treated with 2-aminobiphenyl (B1664054) (2-ABP) and 4-ABP revealed differential gene and protein expression related to metabolism, oxidative stress, DNA damage, and apoptosis. ncl.edu.tw

Animal models, particularly rodents, have been instrumental in characterizing the carcinogenicity and organ toxicity of aminobiphenyls. While specific data for this compound is limited, extensive research on the related compound 4-aminobiphenyl (4-ABP) provides significant insights. Oral administration of 4-ABP has been shown to induce tumors in multiple species, including mice, rats, and dogs. nih.goviarc.fr

In mice, 4-ABP has been linked to increased incidences of angiosarcoma, bladder carcinoma, and hepatocellular neoplasms. nih.govnih.gov Neonatal male B6C3F1 mice administered 4-ABP developed hepatic adenomas and hepatocellular carcinomas. nih.gov Studies in BALB/c mice showed dose-related increases in angiosarcomas, bladder urothelial carcinomas, and hepatocellular neoplasms following exposure to 4-ABP in drinking water. nih.gov The organ specificity of these carcinogenic effects is thought to be related to species differences in metabolic activation and detoxification pathways. nebraska.edu For example, in mice, the liver and bladder are primary targets, whereas in dogs, the urinary bladder is the main target organ. nebraska.edu

Investigations into 3,2'-dimethyl-4-aminobiphenyl (DMAB) in Syrian golden hamsters and rats also revealed carcinogenic activity. Subcutaneous administration of DMAB led to adenocarcinomas of the small and large intestine in hamsters and intestinal and prostatic carcinomas in rats. oup.com These studies highlight the carcinogenic potential of substituted aminobiphenyls in various organ systems.

Table 1: Summary of Carcinogenicity Findings for Related Aminobiphenyls in Rodent Models

| Compound | Species/Strain | Route of Administration | Target Organs for Neoplasms | Reference(s) |

| 4-Aminobiphenyl (4-ABP) | B6C3F1 Mice (male) | Intraperitoneal Injection | Liver (Hepatic Adenomas, Hepatocellular Carcinomas) | nih.gov |

| 4-Aminobiphenyl (4-ABP) | BALB/c Mice (male & female) | Oral (Drinking Water) | Angiosarcomas, Bladder (Urothelial Carcinomas), Liver (Hepatocellular Neoplasms) | nih.gov |

| 4-Aminobiphenyl (4-ABP) | Mice (general) | Oral | Bladder, Liver, Mammary Gland, Angiosarcomas | nih.gov |

| 3,2'-Dimethyl-4-aminobiphenyl (DMAB) | Syrian Golden Hamsters | Subcutaneous Injection | Small Intestine, Large Intestine, Urinary Bladder | oup.com |

| 3,2'-Dimethyl-4-aminobiphenyl (DMAB) | CDF Rats (male) | Subcutaneous Injection | Small Intestine, Urinary Bladder, Prostate | oup.com |

Exposure to chlorinated biphenyls can significantly alter endogenous metabolic pathways. nih.govnih.gov Studies using HepG2 cells exposed to 4-chlorobiphenyl (PCB3) revealed perturbations in several key pathways, including amino acid metabolism, vitamin A (retinol) metabolism, and bile acid biosynthesis. nih.govnih.gov

A notable finding was the impact on tryptophan metabolism. nih.govnih.govacs.orgresearchgate.net Specifically, the kynurenine (B1673888) pathway, which is responsible for the majority of dietary tryptophan metabolism in the liver, was significantly affected. nih.govacs.orgresearchgate.net Following PCB3 exposure, levels of formyl kynurenine and kynurenate increased, while levels of kynurenine, 2-amino-3-carboxymuconate semialdehyde, and other metabolites decreased. nih.govacs.orgresearchgate.net Such alterations are significant as the kynurenine pathway produces metabolites crucial for various physiological processes. Animal studies have also demonstrated that PCB mixtures can inhibit tryptophan hydroxylase, an enzyme involved in serotonin (B10506) synthesis. acs.org Furthermore, certain PCB3 metabolites, such as its glucuronide and methoxylated glucuronide forms, were specifically associated with altered branched-chain amino acid metabolism. nih.govacs.org

Structure-Activity Relationships in Biological Systems

The biological properties of primary aromatic amines and their derivatives, including chlorinated biphenyls, are heavily dependent on their chemical structure. nih.gov Structure-activity relationship (QSAR) studies aim to correlate specific structural features with biological outcomes like mutagenicity and carcinogenicity. nih.gov

For aminobiphenyls, factors such as the position and nature of substituents significantly influence their genotoxicity. nih.govumich.edu Research on 4-amino-4'-substituted biphenyls demonstrated a correlation between their mutagenicity in Salmonella typhimurium strain TA98 and the Hammett sigma+ values of the substituents, which reflects their electron-withdrawing or electron-donating capabilities. nih.govumich.edu Hydrophobicity was also found to be a contributing factor to the mutagenicity of these biphenyls. nih.govumich.edu

The metabolic activation to a reactive nitrenium ion is a key step in the mutagenicity of many aromatic amines, and the stability of this ion is a crucial factor. researchgate.net Quantum mechanical calculations have been used to predict the mutagenic potential of 4-aminobiphenyls by assessing the stability of their corresponding nitrenium ions. researchgate.net The introduction of methyl groups can also affect mutagenic activity; studies on N-oxidized derivatives of 2'-methyl-4-aminobiphenyl and 3,2'-dimethyl-4-aminobiphenyl have explored these structure-mutagenicity relationships. umn.eduacs.org These investigations show that the arrangement of substituents on the biphenyl core dictates the molecule's interaction with metabolic enzymes and DNA, ultimately determining its toxicological profile. nih.govnih.gov

Environmental Fate, Degradation, and Bioremediation Research

Environmental Occurrence and Distribution of Related Chlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are synthetic organic chemicals that have become widespread environmental pollutants due to their high chemical stability and resistance to degradation. nih.govchemicalbook.com These properties, which made them useful in numerous industrial applications such as electrical equipment and plasticizers, also contribute to their persistence in the environment. chemicalbook.comsciepub.com PCBs are routinely found in various environmental compartments, including air, water, soil, and sediments. nih.gov Due to their low water solubility and vapor pressure, they can be transported over long distances, leading to their global distribution, even in remote areas far from their original sources. sciepub.comfrontiersin.org

Once in the environment, the composition of PCB mixtures can change. frontiersin.org The less-chlorinated congeners are generally more volatile and more susceptible to biodegradation, while the more-chlorinated congeners tend to be more resistant and bioaccumulate to a greater extent in the fatty tissues of organisms. frontiersin.org This bioaccumulation leads to biomagnification through the food web, posing risks to wildlife and human health. nih.govsciepub.comfrontiersin.org The environmental distribution of these compounds is also influenced by their tendency to adsorb to soil and sediment particles. oup.com While specific data on the environmental occurrence of 2-Amino-4-chlorobiphenyl is scarce, its structural similarity to other chlorinated biphenyls suggests it would exhibit similar partitioning behavior in the environment, likely being found adsorbed to soil and sediment.

Biodegradation Pathways and Microbial Metabolism

The biodegradation of chlorinated aromatic compounds is a key process in their environmental removal. While direct studies on this compound are limited, research on related compounds such as chloroanilines, aminobiphenyls, and chlorobiphenyls provides insights into its potential metabolic fate. Enhanced biodegradation studies have indicated that certain microbial strains have the capability to degrade compounds related to this compound, hinting at possible bioremediation approaches for contaminated sites.

Several bacterial strains have been identified for their ability to degrade compounds structurally similar to this compound.

Burkholderia xenovorans : Strain LB400 of Burkholderia xenovorans is a well-studied and potent degrader of a wide range of PCBs and related aromatic compounds. doe.govoup.com It possesses a versatile metabolism, including pathways for the degradation of biphenyl (B1667301) and 2-aminophenol (B121084). nih.govplos.org The genome of B. xenovorans LB400 contains a multitude of oxygenase genes, contributing to its broad substrate specificity. doe.gov Specifically, it can metabolize 2-aminophenol, a structural component of this compound. nih.govplos.org

Stenotrophomonas maltophilia : Strains of Stenotrophomonas maltophilia have also been implicated in the degradation of chlorinated aromatic compounds. For instance, S. maltophilia has been shown to be involved in the degradation of 4-chloroaniline (B138754) in a bacterial consortium. academicjournals.org While direct evidence for this compound degradation by this species is not available, its ability to handle related chlorinated amines suggests it could play a role.

Other bacteria, such as Pseudomonas and Comamonas species, have been shown to degrade 4-chlorobiphenyl (B17849) in consortia, where one strain breaks down the biphenyl structure and another degrades the resulting chlorobenzoate. researchgate.net

The microbial degradation of aromatic compounds typically proceeds through a series of enzymatic reactions. Key enzymes involved in the breakdown of compounds related to this compound include dioxygenases.

The degradation of chloroanilines often begins with an oxidative deamination to form a corresponding chlorocatechol. frontiersin.org This is followed by ring cleavage, which can occur via either an ortho- or meta-cleavage pathway, catalyzed by dioxygenases. frontiersin.org For example, the degradation of 4-chloroaniline by several bacterial isolates proceeds through a modified ortho-cleavage pathway involving catechol 1,2-dioxygenase . nih.govoup.com This enzyme is induced in the presence of the chloroaniline. nih.govoup.com

In the case of biphenyl and its chlorinated derivatives, the degradation is initiated by a biphenyl dioxygenase, which hydroxylates the aromatic ring to form a cis-dihydrodiol. oup.com This is then dehydrogenated to a dihydroxybiphenyl (a catechol derivative). The catechol ring is subsequently cleaved by a dioxygenase, such as 2,3-dihydroxybiphenyl 1,2-dioxygenase. oup.com Burkholderia xenovorans LB400 is known to induce catechol 1,2-dioxygenase when exposed to 4-chlorobiphenyl. oup.com

For aminobiphenyls, a similar pathway involving dioxygenases has been observed. For instance, the degradation of carbazole (B46965) proceeds through 2'-aminobiphenyl-2,3-diol, which is then cleaved by 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase . nih.govresearchgate.netnih.gov

The identification of degradation products and intermediates is crucial for elucidating metabolic pathways and assessing the completeness of bioremediation.

For chloroanilines, the initial product is a chlorocatechol. frontiersin.org Further degradation leads to intermediates of central metabolism. frontiersin.org In the degradation of 4-chlorobiphenyl by Burkholderia xenovorans LB400, 4-chlorobenzoate (B1228818) has been identified as a key intermediate. oup.com This intermediate, however, is not further degraded by this strain. oup.com

In the degradation of carbazole, which shares structural similarities with aminobiphenyls, the pathway proceeds through 2'-aminobiphenyl-2,3-diol and subsequently to anthranilic acid and catechol . researchgate.net The degradation of 2-aminophenol by Burkholderia xenovorans LB400 has been shown to produce picolinic acid , which can inhibit bacterial growth. nih.govplos.org

While specific degradation products for this compound have not been definitively characterized in microbial systems, it is plausible that its breakdown would involve initial hydroxylation and deamination, potentially forming chlorinated catechols and aminophenols, which would then be subject to ring cleavage. The persistence of chlorinated intermediates, such as chlorobenzoates, is a possibility that would need to be considered in bioremediation efforts.

Advanced Bioremediation Strategies

Given the recalcitrance of many chlorinated aromatic compounds, advanced bioremediation strategies are being explored to enhance their degradation.

Microbial consortia, which consist of two or more microbial populations, often exhibit enhanced degradative capabilities compared to single strains. nih.gov This is due to the synergistic interactions between the members of the consortium, where different strains can carry out different steps of a degradation pathway. nih.gov For example, in the degradation of 4-chlorobiphenyl, a consortium of Pseudomonas sp. and Comamonas sp. was effective, with the Pseudomonas strain degrading 4-chlorobiphenyl to 4-chlorobenzoate, which was then mineralized by the Comamonas strain. researchgate.net

The development of effective microbial consortia can be achieved through enrichment cultures from contaminated sites or by constructing synthetic consortia from well-characterized strains. nih.gov The use of a consortium of Pseudomonas stutzeri, Comamonas testosteroni, Pseudomonas putida, and Stenotrophomonas maltophilia has been shown to degrade 4-chloroaniline, with different species playing different roles in the process. academicjournals.org Such consortia could potentially be developed and optimized for the complete mineralization of this compound, overcoming the limitations of single-strain degradation, such as the accumulation of toxic intermediates.

Strategies for Contaminated Site Remediation

The remediation of sites contaminated with chlorinated aromatic compounds, such as this compound, presents a significant environmental challenge. Research into remediation strategies for this specific compound is limited; however, extensive studies on related polychlorinated biphenyls (PCBs), aminobiphenyls, and other chlorinated aromatic amines provide a strong foundation for potential remediation approaches. These strategies are broadly categorized into biological, chemical, and physical methods, which can be applied either in situ (in place) or ex situ (after excavation of the contaminated material). omicsonline.orgnih.gov The selection of a particular strategy or a combination of technologies depends on site-specific characteristics, including the concentration of the contaminant, soil type, and hydrogeology. nih.gov

Bioremediation

Bioremediation leverages the metabolic capabilities of microorganisms and plants to degrade or detoxify contaminants. dokumen.pubresearchgate.net It is considered an environmentally sustainable and cost-effective approach compared to conventional physicochemical methods. internationalscholarsjournals.comsci-hub.se

Microbial Degradation: The core of microbial remediation lies in identifying and utilizing bacteria or fungi that can break down the target pollutant. While specific microbial degradation pathways for this compound are not extensively documented, research on analogous compounds is informative. For instance, bacteria are known to degrade aromatic amines by initiating cleavage of the aromatic ring or through deamination (removal of the amino group). nih.gov

Studies have demonstrated the efficacy of microbial consortia in degrading chlorinated biphenyls. A consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2 was shown to completely degrade 50 mg/L of 4-chlorobiphenyl (4CBP) within 12 hours through synergistic action. researchgate.net Strain CB-3 initially degraded 4CBP to 4-chlorobenzoate (4CBA), which was then mineralized by strain CD-2. researchgate.net In soil experiments, this consortium removed 80.5% of 4CBP (at an initial concentration of 10 mg/kg) within 15 days. researchgate.net

Similarly, research on 4-chloro-2-aminophenol (4C2AP), a compound with both chloro and amino functional groups, showed that Burkholderia sp. RKJ 800 could use it as a sole carbon and energy source. nih.gov This bacterium degraded 4C2AP by deaminating it to form 4-chlorocatechol, which was further broken down. nih.gov Microcosm studies confirmed the bacterium's ability to remediate 4C2AP-contaminated soil, highlighting a promising avenue for compounds with similar structures. nih.gov

Interactive Data Table: Microbial Degradation of Related Compounds

| Microorganism/Consortium | Target Compound | Degradation Efficiency | Time Frame | Key Findings | Reference |

| Pseudomonas sp. CB-3 & Comamonas sp. CD-2 | 4-chlorobiphenyl | 100% (in liquid culture) | 12 hours | Synergistic degradation pathway identified. | researchgate.net |

| Pseudomonas sp. CB-3 & Comamonas sp. CD-2 | 4-chlorobiphenyl | 80.5% (in soil) | 15 days | Effective for soil remediation. | researchgate.net |

| Burkholderia sp. RKJ 800 | 4-chloro-2-aminophenol | Effective degradation | Not specified | Degrades via deamination to 4-chlorocatechol. | nih.gov |

| Brevibacterium casei-4AB | 4-Aminobiphenyl (B23562) | Not specified | Not specified | Isolate produces biosurfactants that may aid degradation. | researchgate.net |

| Halophilic Bacteria | Aroclor 1260 (PCB mix) | 89.21% | 20 days | Degradation enhanced at 30°C. | scientific.net |

Phytoremediation: Phytoremediation involves using plants to remove, contain, or degrade environmental contaminants. frontiersin.orgnih.gov This technique is particularly appealing for large, shallowly contaminated areas due to its low cost and aesthetic benefits. unimi.it Plants can influence contaminant fate through several mechanisms:

Phytoextraction: Uptake of contaminants by roots and accumulation in plant tissues.

Phytotransformation: Degradation of contaminants within plant tissues by plant enzymes. nih.gov

Rhizoremediation: Stimulation of microbial degradation in the rhizosphere (the soil region around plant roots) through the release of root exudates like sugars, amino acids, and organic acids. nih.govunimi.it

Research has shown that various plants can significantly increase the removal of PCBs from soil compared to non-vegetated controls. nih.gov The success of rhizoremediation often depends on the positive interaction between the plants and the soil's microbial community, where plant root exudates can stimulate the microbes responsible for degradation. unimi.it

A synergistic approach combining phytoremediation with other technologies has shown promise. One study investigated the combined use of nanoparticulate zero-valent iron (nZVI) and alfalfa (Medicago sativa) for PCB-contaminated soil. rsc.org The addition of nZVI at 1000 mg/kg significantly increased the removal of PCB28 from 66.7% (alfalfa alone) to 93.1%. rsc.org The nZVI appeared to influence the plant's amino acid metabolism, which in turn reshaped the rhizosphere microbial community to enhance PCB degradation. rsc.org

Chemical and Physical Remediation Strategies

Reductive Dechlorination: A key step in detoxifying chlorinated compounds is the removal of chlorine atoms from the biphenyl structure, a process known as reductive dechlorination. Nanoscale zero-valent iron (nZVI) is a reactive material that has been widely studied for this purpose. frontiersin.org nZVI can act as an electron donor, facilitating the replacement of chlorine atoms with hydrogen, thereby converting toxic chlorinated compounds into less harmful substances.

The effectiveness of nZVI can be enhanced by combining it with other materials or processes. For example, using nZVI in bimetallic systems (e.g., with palladium) or in conjunction with thermal desorption has been shown to improve the removal rates of PCBs from soil. frontiersin.org Liu et al. (2014) found that while thermal treatment at 600°C removed 97.40% of certain PCBs, the addition of nZVI increased this to 98.35%. frontiersin.org

In Situ vs. Ex Situ Approaches: Remediation strategies can be implemented either in situ or ex situ. frtr.gov

In situ remediation involves treating the contaminated material in its original place. frtr.gov This approach is generally less expensive, causes less disruption to the site, and minimizes human exposure to the contaminants during handling. internationalscholarsjournals.com Technologies like bioventing (stimulating aerobic degradation by injecting air), biosparging, and the creation of permeable reactive barriers fall under this category. frtr.gov

Ex situ remediation requires the excavation of contaminated soil or sediment for treatment elsewhere. frtr.gov This allows for greater control over the treatment process and can be faster and more effective. internationalscholarsjournals.com Common ex situ techniques include landfarming, biopiling, and incineration. omicsonline.orginternationalscholarsjournals.com However, the costs and risks associated with excavation and transport are significant disadvantages. internationalscholarsjournals.com

The choice between in situ and ex situ methods depends on a thorough site characterization and a careful evaluation of the remedial goals, costs, and timeframes. internationalscholarsjournals.com For a compound like this compound, a successful remediation plan would likely involve detailed treatability studies to determine the most effective strategies based on the principles established for related PCBs and aromatic amines. internationalscholarsjournals.com

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is indispensable for assessing the purity of 2-Amino-4-chlorobiphenyl and for its separation from isomers and other related compounds, which often possess very similar physical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common modality for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic structure, this compound interacts with the hydrophobic stationary phase (typically octadecylsilane, C18). The elution order and retention time are controlled by adjusting the composition of the mobile phase, which usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A UV-Vis detector is highly effective for detection, as the biphenyl (B1667301) system contains a chromophore that strongly absorbs UV light. The method's high resolution makes it suitable for separating this compound from its isomers, a common challenge in the analysis of substituted biphenyls.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detector | UV-Vis at a wavelength of ~254 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds such as this compound.

In GC, the compound is vaporized and separated in a capillary column, often one with a nonpolar stationary phase like 5% phenyl polysiloxane (e.g., DB-5MS). The retention time in the GC column is a characteristic property used for identification. The high efficiency of modern capillary columns allows for the effective separation of closely related isomers. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a molecular fingerprint for definitive identification. The purity of a sample can be determined by the presence of a single major peak in the chromatogram.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature programmed ramp (e.g., 100 °C to 280 °C at 10 °C/min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Scan Range | 50-350 m/z |

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are critical for confirming the identity and elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would reveal signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the seven protons on the biphenyl rings. The exact chemical shifts and coupling patterns (splitting) would depend on the electronic effects of the amino (-NH₂) and chloro (-Cl) substituents. The two protons of the primary amine group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals for the 12 carbon atoms of the biphenyl skeleton, confirming the asymmetry of the molecule. The chemical shifts of the carbons directly attached to the nitrogen and chlorine atoms would be significantly influenced by these substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive structural proof.

Table 3: Predicted ¹H and ¹³C NMR Spectral Features for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~6.5 - 7.5 | Doublet, Triplet, Multiplet | Signals corresponding to the 7 aromatic protons. |

| ¹H | ~3.5 - 5.0 | Broad Singlet | Signal for the 2 protons of the -NH₂ group. |

| ¹³C | ~110 - 150 | Singlet | 12 distinct signals for the aromatic carbons. |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected vibrations include the N-H stretching of the primary amine group, which typically appears as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region. The presence of the chlorine substituent would be indicated by a C-Cl stretching band in the fingerprint region, typically around 1000-1100 cm⁻¹ for aryl chlorides.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming its molecular formula, C₁₂H₁₀ClN.

The electron impact (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺). A crucial diagnostic feature would be the isotopic pattern of this peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. Fragmentation patterns can also provide structural information, with common losses including the chlorine atom or the amino group.

Table 5: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Description |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClN | Confirmed by HRMS. |

| Monoisotopic Mass | 203.0502 Da | Calculated for C₁₂H₁₀³⁵ClN. |

| Molecular Ion [M]⁺ | m/z 203 | Corresponds to the molecule with the ³⁵Cl isotope. |

| Isotope Peak [M+2]⁺ | m/z 205 | Corresponds to the molecule with the ³⁷Cl isotope. |

| [M]⁺:[M+2]⁺ Ratio | ~3:1 | Characteristic isotopic signature for one chlorine atom. |

Surface-Enhanced Raman Scattering (SERS) for Biphenyl Isomer Differentiation

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces. This enhancement allows for the detection of analytes at very low concentrations, making it a powerful tool for trace-level analysis. In the context of biphenyl isomers, which often exhibit very similar physical and chemical properties, SERS offers a unique advantage by providing distinct vibrational fingerprints for each isomer, enabling their differentiation.

The differentiation of biphenyl isomers using SERS is based on the principle that subtle differences in molecular structure, such as the position of substituent groups, will result in unique vibrational modes. These differences are reflected in the SERS spectrum as shifts in the Raman bands' positions and variations in their relative intensities. The interaction of the analyte with the SERS substrate, typically gold or silver nanoparticles, can also influence the enhancement of specific vibrational modes, further aiding in the discrimination between isomers.

Research has demonstrated the successful application of SERS in distinguishing between isomers of both aminobiphenyls and chlorobiphenyls. For instance, the SERS spectra of 2-, 3-, and 4-aminobiphenyl (B23562) (ABP) show characteristic differences that allow for their individual identification. Similarly, monochlorobiphenyl isomers can be recognized at trace levels by their unique SERS signatures when using substrates like silver nanorods.

For a compound such as this compound, its SERS spectrum would be expected to contain characteristic peaks arising from the vibrational modes of the biphenyl rings, as well as modes influenced by the amino (-NH2) and chloro (-Cl) substituents. The precise positions of these substituents on the biphenyl backbone create a unique vibrational signature that can be used to distinguish it from other amino-chlorobiphenyl isomers.

The differentiation is often focused on key spectral regions where the influence of the substituent position is most pronounced. These can include ring breathing modes, C-H bending, C-C stretching, C-N stretching, and C-Cl stretching vibrations. By analyzing the unique pattern of peaks in the SERS spectrum, it is possible to identify this compound and differentiate it from its isomers.

Detailed Research Findings

While specific SERS studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on related aminobiphenyl and chlorobiphenyl isomers.

Studies on monochlorobiphenyl isomers have identified characteristic Raman peaks that are crucial for their differentiation. For example, the SERS spectra of 2-, 3-, and 4-chlorobiphenyl (B17849) exhibit distinct differences in the low-frequency region, which are attributed to the C-Cl bending and out-of-plane ring deformation modes. Research has shown that 2-chlorobiphenyl (B15942) has a strong peak around 432 cm⁻¹, which is absent in the spectra of its isomers. researchgate.net Furthermore, both 2- and 3-chlorobiphenyl (B164846) show strong peaks around 680 cm⁻¹, a region where 4-chlorobiphenyl has no significant peak. researchgate.net The region around 760 cm⁻¹ is also informative, with strong peaks for 2- and 4-chlorobiphenyl, but not for the 3-isomer. researchgate.net

Similarly, research on aminobiphenyl isomers has highlighted the utility of SERS in their discrimination. The SERS spectra of 2-ABP, 3-ABP, and 4-ABP display unique spectral features that allow for their detection and differentiation. nih.gov The orientation of the amino group with respect to the biphenyl rings and its interaction with the SERS substrate significantly influence the resulting spectra.

For this compound, a hypothetical SERS analysis would involve identifying the characteristic vibrational modes. The spectrum would be a composite of the features from an aminobiphenyl and a chlorobiphenyl, with the specific substitution pattern determining the exact peak positions and intensities. The presence of both an amino and a chloro group would likely lead to a more complex but also a more unique SERS spectrum, facilitating its differentiation from isomers with different substitution patterns.

The table below summarizes characteristic Raman shifts observed for related monochlorobiphenyl isomers, which can serve as a reference for predicting the spectral features of this compound and its isomers.

| Vibrational Mode | 2-chlorobiphenyl (cm⁻¹) | 3-chlorobiphenyl (cm⁻¹) | 4-chlorobiphenyl (cm⁻¹) |

| C-C-C in-plane bend | ~432 | - | - |

| Ring deformation | ~680 | ~680 | - |

| C-H out-of-plane bend | ~760 | - | ~760 |

| Ring breathing | ~1000 | ~1000 | ~1000 |

| C-C stretch | ~1297 | ~1276 | ~1276 |

| C=C stretch | ~1600 | ~1600 | ~1600 |

Data synthesized from research on monochlorobiphenyl isomers. researchgate.net

The successful application of SERS for isomer differentiation is highly dependent on the choice of SERS substrate and experimental parameters such as the excitation wavelength. The use of advanced techniques like machine learning algorithms can further enhance the classification accuracy when analyzing complex SERS data from isomeric mixtures. researchgate.netsci-hub.se

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity parameters.